2-Methylsulfanyl-benzamide: Molecular Properties, Synthetic Workflows, and Applications in Medicinal Chemistry
2-Methylsulfanyl-benzamide: Molecular Properties, Synthetic Workflows, and Applications in Medicinal Chemistry
Executive Summary
2-Methylsulfanyl-benzamide (also referred to as 2-(methylthio)benzamide) is a highly versatile ortho-substituted benzamide derivative that serves as a critical building block in modern medicinal chemistry and organic synthesis. Characterized by the presence of a thioether group adjacent to an amide moiety, this compound provides a unique steric and electronic environment that facilitates complex downstream functionalizations[1]. As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a rigorous, self-validating framework for understanding the physicochemical properties, synthesis protocols, and pharmacological applications of this scaffold—particularly its role as a precursor for tricyclic diazepines[2] and bioactive sulfoximines[1].
Physicochemical Properties & Molecular Architecture
The molecular architecture of 2-methylsulfanyl-benzamide (CAS: 54705-16-7) is defined by its C8H9NOS core. The proximity of the electron-rich methylthio group to the hydrogen-bonding amide group creates a scaffold capable of bidentate coordination and targeted oxidative transformations.
Quantitative Data Summary
The following table summarizes the core properties of the base compound and its closely related derivatives, providing a baseline for structure-activity relationship (SAR) modeling[3][4].
| Property | Value / Description | Analytical Significance |
| CAS Number | 54705-16-7 | Primary identifier for the unsubstituted base scaffold. |
| Molecular Formula | C8H9NOS | Core stoichiometric baseline for mass spectrometry. |
| Molecular Weight | 167.23 g/mol | Ideal low-molecular-weight fragment for fragment-based drug discovery (FBDD). |
| Hydrogen Bond Donors | 1 (Primary Amide) | Critical for target receptor binding (e.g., GPCRs). |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Sulfur) | Facilitates aqueous solubility and kinase hinge-binding. |
| Topological Polar Surface Area | ~54.4 Ų | Indicates excellent passive membrane permeability and blood-brain barrier (BBB) penetration potential. |
Causality Insight: The relatively low TPSA and favorable LogP of the 2-methylsulfanyl-benzamide core make it an ideal starting point for central nervous system (CNS) active drugs. The sulfur atom acts as a soft nucleophile, which can be selectively oxidized without disrupting the amide bond, allowing for the synthesis of highly polar sulfoxide or sulfoximine analogs to tune solubility[1].
Chemical Synthesis & Modification Workflows
To ensure high scientific integrity and reproducibility, the synthesis of 2-methylsulfanyl-benzamide from 2-(methylthio)benzoic acid must be carefully controlled to prevent side reactions. The following protocol utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to achieve high-yield amidation[5].
Protocol 1: Amidation of 2-(Methylthio)benzoic acid
Objective: Synthesize 2-methylsulfanyl-benzamide via nucleophilic catalysis.
Step-by-Step Methodology:
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Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve EDC·HCl (1.3 equivalents) and DMAP (2.4 equivalents) in anhydrous dichloromethane (DCM, 1 mL per 0.1 mmol of substrate).
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Homogenization: Stir the mixture at room temperature for 5 minutes to ensure complete dissolution.
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Thermal Control: Submerge the reaction flask in an ice bath to bring the internal temperature to 0°C. Causality: Lowering the temperature prevents the thermal rearrangement of the highly reactive O-acylisourea intermediate into an unreactive N-acylurea dead-end product.
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Activation: Slowly add 2-(methylthio)benzoic acid (1.0 equivalent, e.g., 18.5 mg, 0.11 mmol) to the chilled solution. Stir for exactly 15 minutes. Causality: DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea to form a stable, yet highly reactive, acylpyridinium intermediate.
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Amidation: Introduce the amine source (e.g., ammonia gas, ammonium chloride with base, or a specific primary amine) and allow the reaction to gradually warm to room temperature.
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Quenching & Extraction: Quench with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure 2-methylsulfanyl-benzamide.
Analytical Validation (Self-Validating System)
To confirm the structural integrity of the synthesized compound, researchers must employ orthogonal analytical techniques:
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LC-MS: A distinct [M+H]+ peak at m/z 168.2 confirms the mass.
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1H-NMR (CDCl3, 400 MHz): Look for the characteristic singlet of the methylthio protons ( S−CH3 ) around δ 2.4-2.5 ppm, and the distinct broad singlets of the primary amide protons ( NH2 ) around δ 5.5-6.5 ppm, which validate the successful conversion of the carboxylic acid[5][6].
Caption: Workflow for the synthesis of 2-methylsulfanyl-benzamide and its downstream derivatization.
Mechanistic Pathways & Biological Applications
The 2-methylsulfanyl-benzamide scaffold is not merely an end-product; it is a highly privileged intermediate used to synthesize complex therapeutics.
Precursor to Tricyclic Diazepines (Vasopressin Antagonists)
Derivatives of 2-methylsulfanyl-benzamide are heavily utilized in the synthesis of tricyclic diazepine ring systems. These compounds act as potent antagonists for vasopressin and oxytocin receptors. By modulating the V1a and V2 receptors, these derivatives are critical in developing treatments for disorders of the extracellular fluid, urinary system, and cardiovascular conditions (e.g., congestive heart failure)[2].
Synthesis of Sulfilimines and Sulfoximines
Recent advancements in electro-organic chemistry have enabled the direct conversion of the methylthio group of 2-methylsulfanyl-benzamides into sulfilimines and sulfoximines. Utilizing a divided electrochemical cell with a Pt or stainless-steel cathode, the low-valent sulfur is oxidized via dehydrogenative imination. Sulfoximines are highly sought after in drug discovery because they offer improved aqueous solubility, metabolic stability, and unique hydrogen-bonding vectors compared to traditional sulfones or amides[1].
Acute Kidney Injury (AKI) Models
Substituted 2-(methylthio)benzamides have been identified as active compounds in phenotypic zebrafish assays targeting Acute Kidney Injury (AKI). The lipophilicity and specific steric bulk of the ortho-thioether group allow these molecules to interact with specific intracellular targets that mitigate renal cellular stress and apoptosis[5].
Caption: Mechanism of action for diazepine derivatives synthesized from 2-methylsulfanyl-benzamide.
Conclusion
For drug development professionals, 2-methylsulfanyl-benzamide represents a highly tunable, synthetically accessible pharmacophore. By mastering the nucleophilic catalytic amidation of its precursor and leveraging modern electrochemical oxidation techniques, researchers can efficiently access a vast chemical space—ranging from GPCR-modulating tricyclic diazepines to metabolically stable sulfoximine therapeutics. Strict adherence to thermal controls during synthesis and rigorous orthogonal analytical validation (NMR/LC-MS) ensures the reproducibility required for high-throughput medicinal chemistry campaigns.
References
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N-(2-tert-butylphenyl)-2-(methylsulfanyl)benzamide - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]
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MEDICINAL CHEMISTRY APPROACHES TO ACUTE KIDNEY INJURY Source: D-Scholarship@Pitt (University of Pittsburgh) URL:[Link]
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Dehydrogenative Imination of Low-Valent Sulfur Compounds: Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters Source: JACS Au - ACS Publications URL:[Link]
- US5516774A - Tricyclic diazepine vasopressin antagonists and oxytocin antagonists Source: Google Patents URL
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